Plevitrexed

Description

Historical Context and Rationale for Development

The development of antifolate drugs in cancer therapy has a history dating back to the 1940s with the realization that folates play a crucial role in the biosynthesis of purines and thymidylate, essential components of DNA cuni.cz. This understanding led to the development of a range of rationally designed antifolates aimed at inhibiting key folate-dependent enzymes, thereby disrupting nucleotide biosynthesis and inducing cell death in rapidly proliferating cancer cells cuni.cz.

Plevitrexed (B62765) emerged as a rationally designed, third-generation specific inhibitor of thymidylate synthase (TS) nih.gov. Its development followed that of polyglutamatable TS inhibitors like raltitrexed (B1684501) nih.govresearchgate.net. The rationale behind developing this compound, a non-polyglutamatable antifolate, was to potentially enhance efficacy by overcoming resistance mechanisms associated with reduced expression of folylpolyglutamate synthetase (FPGS) and to potentially decrease toxicity to normal tissues by reducing drug retention nih.govncats.ionih.gov. Preclinical studies indicated that this compound is transported into cells primarily by the reduced folate carrier (RFC) and also by the alpha-folate receptor (FRα), which is overexpressed in certain cancers, such as ovarian cancer nih.govncats.ionih.gov.

Classification within Antifolate Chemotherapeutics

This compound is classified as an antifolate quinazoline (B50416) derivative nih.govncats.iocancer.gov. Antifolates are a class of antimetabolite agents that interfere with the function of folic acid, a vitamin essential for the synthesis of nucleotides required for DNA and RNA production researchgate.nettaylorandfrancis.comgoogle.com. This interference disrupts cell division and growth google.com.

Specifically, this compound functions as a thymidylate synthase (TS) inhibitor probechem.comnih.govontosight.aiwikipedia.org. TS is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) wikipedia.orgresearchgate.net. dTMP is a necessary precursor for deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis wikipedia.org. By inhibiting TS, this compound prevents the synthesis of dTMP, leading to the depletion of dTTP pools and the accumulation of dUMP wikipedia.org. This imbalance disrupts DNA synthesis and ultimately promotes cell death nih.govwikipedia.org.

Unlike some other antifolates such as methotrexate (B535133), raltitrexed, and pemetrexed (B1662193), which require intracellular polyglutamylation by FPGS for enhanced retention and activity, this compound was designed to be non-polyglutamatable nih.govresearchgate.netncats.ionih.gov. This characteristic was intended to circumvent potential resistance mechanisms related to impaired polyglutamylation nih.govncats.io. This compound selectively binds to the folate binding site of thymidylate synthase with high affinity probechem.comncats.io.

Therapeutic Context and Initial Indications Under Investigation

This compound has been investigated for its potential antineoplastic activity in various solid tumors drugbank.comnih.govncats.ioncats.io. Preclinical studies showed a broad range of activity nih.gov. Clinical trials, primarily Phase II studies, have been conducted to assess its efficacy in different cancer types drugbank.comncats.iopatsnap.com.

Initial indications under investigation for this compound have included:

Ovarian cancer ontosight.ainih.govncats.iopatsnap.com

Colorectal cancer drugbank.comnih.govncats.iopatsnap.com

Gastric cancer drugbank.comnih.govncats.ioncats.iomedchemexpress.comascopubs.org

Pancreatic cancer drugbank.comnih.govnih.govncats.ioncats.iopatsnap.com

Solid tumors (general) drugbank.comnih.govncats.io

Malignant pleural mesothelioma ontosight.ai

Fallopian tube carcinoma patsnap.com

Primary peritoneal carcinoma patsnap.com

Lung cancer drugbank.comnih.govguidetopharmacology.org

Research findings from a Phase I/II study in chemonaïve gastric cancer patients explored different doses of intravenous this compound with nutritional supplementation. In this study involving 10 patients in the initial cohort, one confirmed complete response and one unconfirmed partial response were reported, with three patients showing disease stabilization after two cycles ascopubs.org. While this study included a small number of patients in the initial cohort, it provided preliminary data on response and disease stabilization in gastric cancer ascopubs.org.

This compound reached Phase II clinical development across various indications, although its global highest R&D status is listed as discontinued (B1498344) patsnap.com.

Structure

3D Structure

Properties

IUPAC Name |

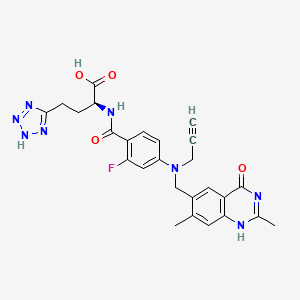

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165351 | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153537-73-6 | |

| Record name | Plevitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plevitrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plevitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-696259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLEVITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Plevitrexed Action

Direct Enzymatic Inhibition of Thymidylate Synthase

Plevitrexed (B62765) functions as a potent inhibitor of thymidylate synthase (TS) ontosight.aimedchemexpress.com. TS is a critical enzyme responsible for the de novo synthesis of deoxythymidylate monophosphate (dTMP), a necessary precursor for DNA replication wikipedia.orgmedchemexpress.comnih.gov. By inhibiting TS, this compound disrupts the production of dTMP nih.govwikipedia.org.

Research indicates that this compound is a potent TS inhibitor with a reported inhibition constant (Ki) of 0.44 nM medchemexpress.commedchemexpress.comapexbt.comprobechem.com. This low Ki value signifies a high affinity for the enzyme.

Specificity of Binding to the Folate Binding Site

This compound selectively binds to the folate binding site of thymidylate synthase nih.govncats.ioprobechem.comcancer.gov. This site is where the natural folate cofactor, 5,10-methylene-5,6,7,8-tetrahydrofolate (CH₂H₄F), would normally bind to facilitate the methylation of deoxyuridine monophosphate (dUMP) to dTMP medchemexpress.comnih.gov. By occupying this site, this compound competitively inhibits the binding of the natural folate cofactor, thereby blocking the enzymatic reaction nih.gov.

Consequences for Deoxythymidylate Monophosphate Synthesis

The inhibition of TS by this compound directly prevents the conversion of dUMP to dTMP wikipedia.orgmedchemexpress.com. This leads to a depletion of intracellular dTMP pools aacrjournals.org. The reduced availability of dTMP subsequently impacts the synthesis of deoxythymidine triphosphate (dTTP), another essential building block for DNA synthesis wikipedia.org.

Impact on Deoxyribonucleic Acid Synthesis and Cell Cycle Progression

The depletion of dTMP and dTTP pools due to TS inhibition by this compound has direct consequences for DNA synthesis. With insufficient levels of dTTP, cells are unable to synthesize DNA properly wikipedia.org. This inhibition of DNA synthesis is a key mechanism by which this compound exerts its antineoplastic effects nih.govontosight.ai.

The disruption of DNA synthesis triggers cell cycle checkpoints, leading to cell cycle arrest. Studies have shown that TS inhibitors, including this compound, can induce cell cycle arrest, particularly in the S phase, where DNA replication occurs aacrjournals.orgmedchemexpress.com. Exiting the S phase can be enhanced by p21Cip1 after thymineless stress nih.gov.

Induction of Programmed Cell Death (Apoptosis) in Neoplastic Cells

The inhibition of DNA synthesis and subsequent cell cycle arrest induced by this compound can ultimately lead to programmed cell death, or apoptosis, in neoplastic cells nih.govontosight.aiprobechem.com. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its deregulation is a hallmark of cancer aging-us.com. By triggering apoptosis, this compound contributes to the reduction of the cancer cell population ontosight.ai.

Research suggests that this compound can induce apoptosis in cancer cells medchemexpress.com. The precise pathways involved in this compound-induced apoptosis may vary depending on the cell type, but the disruption of nucleotide synthesis and DNA integrity are primary triggers aacrjournals.org.

Broader Effects on Folate Metabolism Pathways

While primarily known as a TS inhibitor, this compound's interaction with cellular transport mechanisms and its antifolate nature suggest potential broader effects on folate metabolism pathways. This compound is transported into cells via the reduced folate carrier (RFC) and alpha-folate receptor (α-FR) nih.govmedchemexpress.comncats.ioascopubs.org. These transporters are involved in the cellular uptake of natural folates and other antifolate drugs tandfonline.comresearchgate.netcuni.cz.

This compound is described as non-polyglutamatable ncats.ioncats.io. Polyglutamylation is a process where multiple glutamate (B1630785) residues are added to folate compounds and antifolates within the cell, which typically enhances their retention and inhibitory activity against enzymes like TS and dihydrofolate reductase (DHFR) tandfonline.comcuni.cz. The lack of polyglutamylation for this compound may influence its intracellular pharmacokinetics compared to polyglutamatable antifolates ncats.io.

Consideration of Dihydrofolate Reductase Inhibition

While this compound is primarily characterized as a TS inhibitor, some antifolates can inhibit multiple enzymes in the folate pathway, including dihydrofolate reductase (DHFR) ontosight.aipharmacologyeducation.org. DHFR is essential for maintaining the pool of tetrahydrofolate cofactors required for various cellular processes, including purine (B94841) and thymidylate synthesis tandfonline.compharmacologyeducation.org.

Some sources indicate that the mechanism of action of this compound may involve the inhibition of dihydrofolate reductase in addition to thymidylate synthase and glycinamide (B1583983) ribonucleotide formyltransferase ontosight.ai. However, other sources primarily emphasize its potent and selective inhibition of TS medchemexpress.comncats.ioprobechem.comcancer.gov. The extent to which this compound inhibits DHFR compared to TS, and the biological significance of any such inhibition, would require further detailed investigation and specific enzymatic data. For comparison, Pemetrexed (B1662193), another antifolate, is known to inhibit TS, DHFR, and glycinamide ribonucleotide formyltransferase, with varying Ki values for each enzyme medchemexpress.com.

Data Table: Key Biochemical Parameters of this compound

| Parameter | Value | Target Enzyme | Reference |

| Inhibition Constant (Ki) | 0.44 nM | Thymidylate Synthase | medchemexpress.commedchemexpress.comapexbt.comprobechem.com |

Consideration of Glycinamide Ribonucleotide Formyltransferase Inhibition

While this compound is primarily characterized as a potent inhibitor of thymidylate synthase (TS), some antifolates are known to exhibit inhibitory activity against multiple folate-dependent enzymes involved in both pyrimidine (B1678525) and purine synthesis pathways spandidos-publications.comcuni.czresearchgate.net. Glycinamide ribonucleotide formyltransferase (GARFT), also known as phosphoribosylglycinamide formyltransferase, is an enzyme in the de novo purine synthesis pathway cuni.cz. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a step requiring 10-formyltetrahydrofolate as a formyl group donor cuni.cz. Inhibition of GARFT disrupts purine synthesis, leading to a depletion of ATP and GTP pools, which are essential for numerous cellular processes, including RNA and DNA synthesis cuni.cz.

Some antifolates, such as pemetrexed, are known to inhibit GARFT in addition to TS and dihydrofolate reductase (DHFR) spandidos-publications.comaacrjournals.orgresearchgate.netmedchemexpress.complos.org. The inhibitory potency of pemetrexed against GARFT is significantly increased following its polyglutamation cuni.czaacrjournals.org. For instance, the pentaglutamate form of pemetrexed exhibits a much lower Ki value for GARFT compared to its monoglutamate form cuni.czaacrjournals.orgmedchemexpress.com. This suggests that polyglutamation plays a crucial role in the GARFT inhibitory activity of pemetrexed cuni.czresearchgate.net.

Given that this compound is described as non-polyglutamatable nih.govncats.io, its potential to inhibit GARFT might differ significantly from that of polyglutamatable antifolates like pemetrexed. Research findings specifically detailing the inhibitory activity of this compound against GARFT appear limited in the provided search results, with the focus predominantly on its potent TS inhibition nih.govontosight.aiontosight.aincats.ioapexbt.commedchemexpress.com. However, some sources broadly mention that the mechanism of action of this compound involves the inhibition of thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase ontosight.ai. This suggests that while TS inhibition is the primary and most potent effect, this compound may also exert some level of inhibition on GARFT, although likely to a lesser extent than its effect on TS and potentially less than polyglutamated antifolates like pemetrexed ontosight.aicuni.czaacrjournals.org.

Studies on other antifolates, such as pemetrexed, have shown that the relative inhibition of TS and GARFT can vary depending on factors such as intracellular folate levels and the activity of folate transporters aacrjournals.orgresearchgate.net. For example, conditions leading to a decrease in cellular folate pools can enhance the inhibitory effect of pemetrexed on GARFT aacrjournals.orgresearchgate.net.

While specific quantitative data (e.g., Ki values) for this compound's inhibition of human GARFT were not prominently found in the search results, the general classification of this compound as an antifolate with potential inhibitory effects on multiple folate-dependent enzymes, including GARFT, is mentioned ontosight.ai. Further detailed research specifically investigating the kinetics and cellular impact of this compound on GARFT, particularly in comparison to its potent TS inhibition and in the context of its non-polyglutamatable nature, would be necessary for a comprehensive understanding of this aspect of its mechanism of action.

| Enzyme | This compound Inhibition (Qualitative) | This compound Ki (nM) | Notes |

| Thymidylate Synthase (TS) | Potent Inhibition | 0.44 medchemexpress.commedchemexpress.combiomol.com | Primary target nih.govontosight.aiontosight.aincats.ioapexbt.commedchemexpress.com |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Potential Inhibition | Not readily available | Mentioned as a potential target, but TS is primary ontosight.ai |

| Dihydrofolate Reductase (DHFR) | Potential Inhibition | Not readily available | Mentioned as a potential target, but TS is primary ontosight.ai |

This table reflects the emphasis in the current literature on this compound's role as a potent TS inhibitor. The extent and significance of its inhibitory activity against GARFT and DHFR require further detailed investigation and reporting in scientific literature.

Cellular Transport and Pharmacological Properties of Plevitrexed

Mechanisms of Cellular Uptake

Plevitrexed (B62765) primarily relies on specific transport systems to cross the cell membrane and exert its cytotoxic effects nih.govncats.iocancer.gov. The main routes of entry involve folate transporters expressed on the cell surface.

Role of the Reduced Folate Carrier System (RFC)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transporter for reduced folates and several antifolate drugs in mammalian cells ashpublications.orgresearchgate.nettandfonline.com. This compound is transported into cells via the physiological RFC system nih.govcancer.govncats.io. The RFC facilitates the cellular uptake of hydrophilic antifolates through an anion-exchange mechanism ashpublications.orgtandfonline.com. Studies have shown that this compound is an efficient transport substrate of the RFC ashpublications.org. Resistance to antifolates that utilize RFC for entry can arise from alterations in RFC function, such as decreased expression or mutations that reduce the transporter's affinity for the drug ashpublications.org.

Role of the Alpha-Folate Receptor (α-FR)

In addition to the RFC, this compound can also be taken up by cells expressing the alpha-folate receptor (α-FR) medchemexpress.comnih.govresearchgate.net. The α-FR is a glycosyl-phosphatidylinositol (GPI)-anchored protein overexpressed in several epithelial cancers, including ovarian, lung, and gastric cancers nih.govmdpi.comnih.gov. This receptor mediates cellular uptake of folates and antifolates via receptor-mediated endocytosis nih.govmdpi.com. While some antifolates are specifically designed to target the α-FR with high affinity (e.g., BGC 945), preclinical studies indicate that this compound is transported by both the ubiquitous RFC and the α-FR, particularly in cancers where the receptor is overexpressed medchemexpress.comnih.govresearchgate.net. This dual transport mechanism may contribute to its activity in α-FR-positive tumors.

Non-Polyglutamatable Nature and its Pharmacological Implications

A defining characteristic of this compound is its inability to undergo polyglutamation within cells ncats.ionih.gov. This is a deliberate design feature that differentiates it from classical antifolates like methotrexate (B535133) and raltitrexed (B1684501), which are converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) researchgate.nettandfonline.comcolab.ws.

Absence of Folylpolyglutamate Synthetase (FPGS) Requirement

This compound was specifically engineered not to be a substrate for FPGS researchgate.netnih.gov. This means that, unlike polyglutamatable antifolates, this compound does not require the activity of FPGS for its intracellular activation or retention ncats.ionih.gov. This circumvents a potential mechanism of resistance to classical antifolates, which can occur through decreased FPGS activity ncats.ionih.govresearchgate.netresearchgate.net.

Potential for Altered Intracellular Retention and Distribution

The absence of polyglutamation has significant implications for the intracellular retention and distribution of this compound. Polyglutamation of classical antifolates results in highly charged molecules that are effectively trapped within the cell, leading to prolonged intracellular retention and enhanced affinity for target enzymes tandfonline.comcuni.cz. Since this compound does not undergo this process, its intracellular retention may be different compared to polyglutamatable antifolates ncats.io. Preclinical studies suggest that the non-polyglutamatable nature of this compound may lead to lesser cellular retention than polyglutamatable TS inhibitors ncats.io.

Research comparing this compound (BGC 9331) with the α-FR-targeted, polyglutamatable antifolate BGC 945 has provided insights into their intracellular behavior. While both compounds inhibit thymidylate synthase, their cellular accumulation and retention profiles can differ, influenced by their respective transport mechanisms and the requirement for polyglutamation.

Implications for Tumor Targeting and Normal Tissue Sparing

The transport mechanisms and the non-polyglutamatable nature of this compound have implications for its potential to target tumors while sparing normal tissues ncats.io. Classical antifolates transported primarily by the ubiquitous RFC can cause toxicity in normal proliferating tissues like bone marrow and gut due to their uptake and subsequent polyglutamation and retention nih.govnih.gov.

By being non-polyglutamatable, this compound was designed with the rationale of potentially reducing the toxicities associated with polyglutamation and drug retention in normal tissues nih.gov. While it utilizes the RFC, its additional uptake via the α-FR, which is overexpressed in certain tumors but has restricted expression in many normal proliferating tissues, could contribute to a degree of tumor selectivity nih.govnih.govmdpi.comnih.gov.

Studies comparing this compound (BGC 9331) and the α-FR-targeted BGC 945 in mouse models have illustrated differences in tissue distribution and TS inhibition. For instance, while both increased the uptake of a marker for TS inhibition in tumors, this compound also caused increased incorporation in normal tissues like spleen and small bowel, in contrast to BGC 945 which showed more tumor-specific effects nih.gov. This suggests that while the non-polyglutamatable nature might reduce retention-related toxicity, transport via the ubiquitous RFC can still lead to uptake in normal proliferating tissues nih.govnih.gov.

The potential for altered intracellular retention due to the lack of polyglutamation might also play a role in differential tissue exposure and effect ncats.io. The design of this compound aimed to achieve increased efficacy by overcoming FPGS-related resistance while potentially reducing normal tissue toxicity nih.gov.

Preclinical Efficacy and Pharmacodynamic Studies of Plevitrexed

In Vitro Cellular Activity in Cancer Cell Lines

Plevitrexed (B62765) has demonstrated significant cytotoxic activity across various cancer cell lines. Its primary mechanism, the inhibition of thymidylate synthase, leads to the depletion of thymidine (B127349) nucleotides essential for DNA synthesis, thereby arresting cell proliferation. The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

While specific IC50 data for this compound across a wide range of cell lines is detailed in targeted studies, the cytotoxic profile of related antifolates like Pemetrexed (B1662193) provides a comparative context for its activity. For instance, Pemetrexed has shown IC50 values ranging from 17 to 310 nM in various gastric cancer cell lines. nih.gov this compound's efficacy is linked to its potent inhibition of its target enzyme, thymidylate synthase, for which it has an inhibition constant (Ki) of 0.44 nM. medchemexpress.com

| Cell Line | IC50 (nM) |

|---|---|

| MKN-1 | 17 |

| MKN-7 | 310 |

| MKN-28 | 48 |

| MKN-45 | 23 |

| MKN-74 | 140 |

| KATO-III | 110 |

| NUGC-3 | 27 |

| NUGC-4 | 49 |

The cellular uptake of folates and antifolates is primarily managed by the reduced folate carrier (RFC). nih.gove-crt.org this compound, being an antifolate, utilizes this transport system to enter cells. nih.gov Studies have shown that this compound can compete with other substrates of the RFC. Specifically, this compound (ZD9331) has been demonstrated to inhibit the transport of radiolabeled methotrexate (B535133) ([3H]-methotrexate) into L1210 and W1L2 murine leukemia cells. The inhibition constant (Ki) for this transport inhibition was determined to be approximately 1 µM. medchemexpress.com This indicates that this compound has a notable affinity for the reduced folate carrier, which is a critical factor in its cellular accumulation and subsequent cytotoxic activity.

As a direct inhibitor of thymidylate synthase, this compound's primary effect is the disruption of de novo DNA synthesis. nih.gov By blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), this compound leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, a crucial building block for DNA replication. nih.gov This interruption of DNA synthesis typically triggers cell cycle arrest and can ultimately lead to programmed cell death, or apoptosis. nih.gov

The induction of apoptosis by DNA-damaging or synthesis-inhibiting agents is a key mechanism of their anticancer effect. nih.govnih.gov This process involves the activation of a cascade of enzymes called caspases and the cleavage of specific cellular substrates, such as poly (ADP-ribose) polymerase (PARP). mdpi.com Treatment with agents that cause significant DNA damage or replication stress often results in the activation of effector caspases (like caspase-3) and the appearance of cleaved PARP, which are established biomarkers of apoptosis. mdpi.com The cellular response to this compound involves these pathways, stemming from the initial inhibition of DNA precursor synthesis.

In Vivo Antitumor Activity in Xenograft Models

The in vitro activity of this compound has been translated into significant antitumor effects in preclinical in vivo models. Human tumor xenografts, where human cancer cells are implanted into immunocompromised mice, are standard models for evaluating the efficacy of novel cancer therapeutics. nih.govresearchgate.net

In a murine lymphoma model (L5178Y) that is incapable of salvaging thymidine, this compound (ZD9331) demonstrated curative antitumor activity. nih.gov Studies in this model assessed different administration schedules to understand the relationship between drug exposure and therapeutic effect. The results indicated that the antitumor activity is dependent on achieving sufficient drug concentrations within the tumor to impact the dTTP pools and on the duration for which these effective drug levels are maintained. nih.gov This highlights the importance of pharmacokinetic and pharmacodynamic relationships in achieving in vivo efficacy with this compound.

Preclinical Pharmacodynamic Biomarker Assessment

Pharmacodynamic biomarkers are crucial for assessing the biological effect of a drug on its target. For thymidylate synthase inhibitors like this compound, changes in the levels of nucleotides in the thymidylate synthesis pathway serve as direct and sensitive markers of target engagement. nih.govnih.gov

The inhibition of thymidylate synthase by this compound leads to a predictable disruption in the balance of deoxyribonucleotide pools. Specifically, the substrate of the enzyme, dUMP, is expected to accumulate, while the product, which ultimately forms dTTP, is depleted. nih.gov

Preclinical studies have confirmed this mechanism in vivo. In a murine lymphoma model treated with this compound (ZD9331), direct measurement of intratumoral nucleotide levels showed a significant depletion of dTTP and a corresponding elevation in dUMP. nih.gov The duration of dTTP depletion was found to be dependent on the administration schedule, lasting for less than 16 hours after a bolus injection but extending to approximately 24 hours with an infusion schedule. nih.gov

Furthermore, the elevation of plasma 2'-deoxyuridine (B118206) (dUrd) has been established as a reliable surrogate marker for TS inhibition in patients. nih.gov A clinical study involving ZD9331 demonstrated that its administration led to a sustained elevation of plasma dUrd for 14 days out of a 21-day cycle, confirming prolonged TS inhibition. nih.gov

| Biomarker | Effect of this compound Treatment |

|---|---|

| Intratumoral dTTP | Depletion |

| Intratumoral dUMP | Elevation |

| Plasma 2'-deoxyuridine (dUrd) | Elevation nih.gov |

Other Relevant Biomarkers of Target Engagement

Beyond the direct measurement of thymidylate synthase (TS) inhibition, several other biomarkers can be utilized in preclinical studies to confirm the target engagement of this compound and understand its downstream cellular consequences. These biomarkers primarily revolve around the cellular impact of nucleotide pool imbalances and the subsequent induction of cell cycle arrest and apoptosis.

Perturbations in Nucleotide Pools:

The most immediate and direct pharmacodynamic markers of this compound's engagement with its target, thymidylate synthase, are the changes in the intracellular concentrations of deoxyuridine monophosphate (dUMP) and deoxythymidine triphosphate (dTTP). Preclinical research in a murine lymphoma model (L5178Y) has demonstrated that the administration of this compound leads to a measurable depletion of dTTP and an elevation in dUMP within tumor tissues. nih.gov This imbalance is a direct consequence of TS inhibition, as the enzyme is responsible for the conversion of dUMP to deoxythymidine monophosphate (dTMP), a precursor for dTTP. nih.gov The extent and duration of dTTP depletion have been shown to correlate with the antitumor activity of the drug. nih.gov For instance, continuous infusion of this compound resulted in a more prolonged decrease in dTTP levels (approximately 24 hours) compared to a bolus injection (less than 16 hours), which is consistent with the observed antitumor efficacy. nih.gov

| Biomarker | Change upon this compound Treatment | Cellular Consequence |

| dUMP | Elevation | Accumulation of substrate due to TS inhibition |

| dTTP | Depletion | Impaired DNA synthesis and repair |

Induction of Cell Cycle Arrest:

A critical downstream effect of the this compound-induced depletion of dTTP is the disruption of DNA synthesis, which subsequently leads to cell cycle arrest. While specific preclinical studies detailing the precise cell cycle effects of this compound are not extensively published, the mechanism of action of thymidylate synthase inhibitors strongly points towards an arrest in the S-phase of the cell cycle. This is the phase where DNA replication occurs, and a shortage of dTTP would halt this process. Studies on other TS inhibitors have shown a synchronization of cells at the G1/S interface, followed by a block in the S-phase. nih.gov This arrest prevents the cell from proceeding to the G2 and M phases, thereby inhibiting cell division.

Initiation of Apoptosis:

Prolonged inhibition of thymidylate synthase and the consequent disruption of DNA synthesis ultimately trigger programmed cell death, or apoptosis. This phenomenon, often termed "thymineless death," is a key mechanism of the cytotoxic action of TS inhibitors. researchgate.net The cellular stress induced by the lack of essential nucleotides for DNA replication and repair activates apoptotic pathways. While specific studies on this compound are limited, preclinical investigations into other anticancer agents that induce cell cycle arrest demonstrate the activation of apoptotic markers. nih.govmdpi.com These markers can include the activation of caspases (such as caspase-3, -8, and -9), the cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.govmdpi.com

| Downstream Effect | Potential Biomarkers | Implication for Target Engagement |

| Cell Cycle Arrest | Increased proportion of cells in S-phase | Indicates disruption of DNA synthesis |

| Apoptosis | Caspase activation, PARP cleavage | Confirms induction of programmed cell death |

Pharmacokinetic Disposition of Plevitrexed

Absorption Characteristics

Plevitrexed (B62765) has been developed in both intravenous and oral formulations. nih.gov While it is described as orally active and bioavailable, specific data on the absolute oral bioavailability, time to maximum plasma concentration (Tmax), and the effect of food on its absorption in humans have not been extensively reported in the available literature. medchemexpress.comnih.gov

A Phase I study of an oral formulation of this compound administered daily for 28 days determined an apparent oral clearance of 11.6 ± 6.3 mL/min in cancer patients. nih.gov The significant variability in this value suggests potential inter-individual differences in oral absorption or first-pass metabolism. nih.gov

Distribution Profile

The distribution of this compound has been characterized to some extent in preclinical models, though detailed human data is limited.

Specific data on the extent of this compound binding to human plasma proteins is not available in the reviewed scientific literature.

Preclinical studies in a murine lymphoma model have provided insights into the tissue distribution of this compound. nih.govnih.gov Following administration, this compound distributes to various tissues, with notable accumulation in the liver. nih.govnih.gov

After a single bolus injection in mice, liver concentrations of this compound were found to be 8-fold higher than those in the plasma. nih.govnih.gov In a continuous infusion study in the same model, liver concentrations were approximately 4-fold higher than in circulation. nih.govnih.gov Kidney and tumor concentrations were observed to be similar to those in the plasma. nih.govnih.gov There was also evidence of a slower elimination of the drug from the tumor at later time points compared to plasma and other tissues. nih.govnih.gov

Metabolism and Biotransformation Pathways

Detailed information on the metabolic pathways and biotransformation of this compound in humans has not been fully elucidated in the available literature. It is known that both hepatic and renal clearances are important routes of elimination, suggesting that this compound may undergo some degree of metabolism in the liver. nih.gov

Elimination and Excretion Routes

The elimination of this compound from the body involves both renal and hepatic pathways. nih.gov Phase I clinical trial data in humans have shown that the plasma clearance of intravenously administered this compound is slow and dose-dependent, with nonlinear pharmacokinetics. unil.ch The terminal half-life of this compound has been reported to range from 1.5 to 7.5 days. medchemexpress.com

A study in patients with impaired renal function indicated that while there was no direct correlation between creatinine (B1669602) clearance and the plasma clearance of free this compound, increased renal impairment was associated with greater drug-induced toxicity, particularly myelosuppression. nih.gov This suggests that renal excretion is a significant route of elimination for this compound or its active metabolites. nih.gov Preclinical studies in mice also support the role of the kidneys in the drug's disposition, with high doses leading to significant kidney drug exposure. nih.gov

Pharmacokinetic Parameter Analysis and Variability

The pharmacokinetic parameters of this compound have been determined in Phase I clinical trials. The pharmacokinetics of the drug are noted to be nonlinear, with dose-dependent clearance. unil.ch

| Pharmacokinetic Parameter | Value | Population | Administration Route | Source |

| Apparent Oral Clearance | 11.6 ± 6.3 mL/min | Cancer Patients | Oral | nih.gov |

| Terminal Half-life (t½) | 1.5 - 7.5 days | Cancer Patients | Intravenous | medchemexpress.com |

| Clearance | Slow and dose-dependent | Cancer Patients | Intravenous | unil.ch |

Inter-individual variability in the pharmacokinetics of this compound has been observed, as indicated by the standard deviation in the apparent oral clearance. nih.gov A study of this compound in combination with docetaxel (B913) found that the pharmacokinetics of both drugs were similar to when administered alone, suggesting a low potential for pharmacokinetic drug-drug interactions. nih.govnih.gov

Clinical Investigations of Plevitrexed in Cancer Therapy

Phase II Clinical Trials: Efficacy in Specific Malignancies

Gastric Carcinoma Studies and Response Assessment

A Phase I/II study involving patients with chemotherapy-naive gastric cancer has provided some preliminary insights into the activity of Plevitrexed (B62765). In an initial cohort of 10 patients, treatment with this compound resulted in one confirmed complete response and one unconfirmed partial response. Additionally, three patients experienced disease stabilization after two cycles of therapy. These early findings suggest a potential role for this compound in the treatment of gastric cancer, though more extensive data from larger patient populations are needed for a conclusive assessment.

Interactive Data Table: Preliminary Response in Gastric Carcinoma

| Response Category | Number of Patients |

| Confirmed Complete Response | 1 |

| Unconfirmed Partial Response | 1 |

| Disease Stabilization | 3 |

| Disease Progression | 5 |

Ovarian Carcinoma Studies and Efficacy Metrics

This compound, also known by its developmental code ZD9331, was evaluated in a Phase II study involving 44 women with heavily pretreated ovarian or primary peritoneal cancer. The study included patients who had previously received platinum-based therapy and paclitaxel. Of the 42 evaluable patients, one achieved a complete response, and two had a partial response, resulting in an objective response rate of 7%. Furthermore, seven patients had stable disease, leading to a disease control rate of 23%. The median time to disease progression was reported as 53 days. These results offer a glimpse into the potential, albeit modest, efficacy of this compound in a heavily pretreated ovarian cancer population.

Interactive Data Table: Efficacy of this compound in Heavily Pretreated Ovarian Carcinoma

| Efficacy Metric | Result |

| Objective Response Rate | 7% |

| Complete Response | 1 patient |

| Partial Response | 2 patients |

| Stable Disease | 7 patients |

| Disease Control Rate | 23% |

| Median Time to Progression | 53 days |

Pancreatic Carcinoma Studies and Comparative Efficacy

Despite a comprehensive search of available medical and scientific databases, no clinical trial data specifically investigating the efficacy of this compound in patients with pancreatic carcinoma could be identified. Therefore, an assessment of its activity and comparative efficacy in this malignancy is not possible at this time.

Colorectal Carcinoma Studies in Advanced Settings

Clinical research has explored the utility of this compound in patients with advanced colorectal cancer, particularly in heavily pretreated populations. In a Phase I trial that included patients with a variety of solid tumors, a significant portion of whom had colorectal cancer, this compound demonstrated noteworthy activity. Among patients receiving this compound as a third-line treatment for advanced colorectal cancer, a partial response was observed in 4.5% of patients (2 out of 44 evaluable). aacrjournals.org More significantly, disease stabilization was achieved in 47.7% of these third-line patients (21 out of 44 evaluable), suggesting a potential role for this compound in controlling disease progression in this challenging patient population. aacrjournals.org

| Response | Percentage of Patients | Number of Patients |

|---|---|---|

| Partial Response | 4.5% | 2 |

| Stable Disease | 47.7% | 21 |

Other Investigational Solid Tumor Indications

Beyond colorectal cancer, this compound has been evaluated in other solid tumor types, including gastric and ovarian cancer.

A Phase I/II study was conducted to assess this compound in patients with chemotherapy-naive gastric cancer. ascopubs.org In the initial cohort of 10 patients, promising signs of antitumor activity were observed. This included one confirmed complete response and one unconfirmed partial response. ascopubs.org Additionally, three patients in this cohort experienced disease stabilization after two cycles of treatment. ascopubs.org

The aforementioned Phase I trial also included patients with advanced ovarian cancer who had undergone extensive prior treatments. In this heavily pretreated group, one patient who was receiving this compound as an eighth-line therapy achieved a complete response. aacrjournals.org Furthermore, disease stabilization was noted in two other ovarian cancer patients, one in the fourth-line and another in the fifth-line setting. aacrjournals.org

Combination Therapy Strategies in Clinical Development

The potential of this compound as part of combination chemotherapy regimens has been a key area of clinical investigation, with a focus on enhancing efficacy and managing treatment-related toxicities.

While the combination of other antifolates like pemetrexed (B1662193) with platinum-based agents such as carboplatin (B1684641) and cisplatin (B142131) has been extensively studied and has shown synergistic effects in various cancers, specific clinical trial data detailing the synergistic interactions and efficacy of this compound in combination with these platinum agents is not available in the public domain. Preclinical studies may have explored these combinations, but published results from human clinical trials are lacking.

A significant strategy in the clinical development of this compound has been the co-administration of nutritional vitamin supplementation to mitigate treatment-related toxicities. Hematological toxicity was a limiting factor in an earlier Phase II study in gastric cancer. ascopubs.org To address this, a subsequent Phase I/II study in the same patient population incorporated a vitamin supplementation regimen. ascopubs.org

Patients received oral folic acid at a dose of 400-1000μg daily and intramuscular vitamin B12 at a dose of 1000μg every 9 weeks, starting 7 days prior to the initiation of this compound. ascopubs.org Preliminary findings from this study suggested that this vitamin supplementation may reduce the degree of leukocytopenia. ascopubs.org This reduction in hematological toxicity was crucial as it allowed for the consistent administration of this compound on day 8 of a 3-week cycle, thereby potentially increasing the dose-intensity and maintaining the activity of the drug. ascopubs.org

Observed Clinical Responses and Rates of Disease Stabilization

Across the clinical trials conducted, this compound has demonstrated the ability to induce tumor responses and stabilize disease in various solid tumors.

In the Phase I/II study of chemo-naive gastric cancer patients, the initial cohort of 10 patients showed notable responses. A confirmed complete response was reported in one patient, and an unconfirmed partial response was seen in another. ascopubs.org Disease stabilization was achieved in three patients after two cycles of therapy. ascopubs.org

For patients with advanced colorectal cancer who had failed previous therapies, this compound showed a partial response rate of 4.5% and a disease stabilization rate of 47.7% in the third-line setting. aacrjournals.org

In heavily pretreated advanced ovarian cancer, one patient achieved a complete response, and two others had their disease stabilized. aacrjournals.org

| Tumor Type | Treatment Setting | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Number of Patients in Cohort |

|---|---|---|---|---|---|

| Gastric Cancer | Chemo-naive | 1 | 1 (unconfirmed) | 3 | 10 |

| Colorectal Cancer | Third-line | 0 | 2 (4.5%) | 21 (47.7%) | 44 (evaluable) |

| Ovarian Cancer | Fourth, Fifth, and Eighth-line | 1 | 0 | 2 | Not specified |

Resistance Mechanisms to Plevitrexed and Strategies to Overcome Them

Cellular and Molecular Basis of Antifolate Resistance Pathways

Resistance to antifolate drugs is a multifaceted process that can arise from various alterations at the cellular and molecular level. plos.org Generally, these mechanisms can be categorized as follows:

Impaired Drug Transport : Reduced uptake of the drug into cancer cells is a common resistance mechanism. This often involves the downregulation or mutation of the reduced folate carrier (RFC), the primary transporter for many antifolates. portlandpress.com

Target Enzyme Alterations : Increased expression of the target enzyme, thymidylate synthase (TS), can lead to resistance as higher drug concentrations are required to achieve effective inhibition. nih.govfrontiersin.org Mutations in the TS gene that reduce the binding affinity of the inhibitor can also confer resistance. nih.gov

Defective Polyglutamylation : Many antifolates require the addition of glutamate (B1630785) residues, a process catalyzed by folylpolyglutamate synthetase (FPGS), for their intracellular retention and full inhibitory activity. nih.gov Decreased FPGS activity is a well-established mechanism of resistance to these polyglutamatable antifolates. ashpublications.org

Enhanced Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters can actively pump antifolates out of the cell, thereby reducing their intracellular concentration and efficacy.

These resistance pathways can exist independently or concurrently, contributing to the complexity of overcoming antifolate resistance in the clinical setting.

Plevitrexed's Capacity to Circumvent Specific Resistance Mechanisms

This compound (B62765) was rationally designed to bypass certain well-known mechanisms of antifolate resistance, particularly those related to polyglutamylation. nih.gov

A significant advantage of this compound is that it does not undergo polyglutamylation to exert its cytotoxic effects. nih.govnih.gov This characteristic is central to its ability to overcome a common mechanism of resistance to other antifolates like methotrexate (B535133) and raltitrexed (B1684501). In cancer cells that have developed resistance through the downregulation or loss of FPGS activity, this compound retains its efficacy. ashpublications.org

Research has demonstrated that leukemia cell lines with acquired resistance to polyglutamylation-dependent antifolates, due to deficient FPGS activity, remained sensitive to this compound (referred to in the study as ZD9331). ashpublications.org This finding underscores the clinical potential of this compound in tumors that have developed resistance to conventional antifolates via this specific pathway.

| Cell Line | Resistance Mechanism | Sensitivity to Polyglutamatable Antifolates (e.g., ZD1694) | Sensitivity to this compound (ZD9331) |

|---|---|---|---|

| Parental Leukemia Cells | None | Sensitive | Sensitive |

| Resistant Leukemia Sublines | Decreased FPGS Activity | Resistant | Sensitive |

Biomarker-Driven Strategies for Patient Selection and Overcoming Resistance

While this compound's design inherently overcomes FPGS-related resistance, identifying patients most likely to respond remains a key objective. Biomarker-driven strategies are therefore crucial for personalizing therapy and improving clinical outcomes. Although no biomarkers have been definitively validated for this compound, several candidates have been explored based on its mechanism of action.

Thymidylate Synthase (TS) Expression : As the direct target of this compound, the expression level of TS in tumor tissue is a logical biomarker candidate. nih.gov For other TS inhibitors like pemetrexed (B1662193), low TS expression has been associated with a better response to treatment. nih.govnih.gov It is hypothesized that tumors with lower levels of TS may be more susceptible to inhibition by this compound. Further clinical studies are needed to validate TS expression as a predictive biomarker for this compound.

Folate Receptor Expression : this compound enters cells via both the reduced folate carrier and the alpha-folate receptor. nih.govmedchemexpress.com The alpha-folate receptor is overexpressed in several types of cancer, including ovarian and non-small-cell lung cancer, while having limited expression in normal tissues. nih.govnih.gov Therefore, the expression level of the alpha-folate receptor on tumor cells could potentially serve as a biomarker to select patients who may derive greater benefit from this compound due to enhanced drug uptake. nih.gov Clinical trials investigating other alpha-folate receptor-targeted therapies have shown the potential of this approach. nih.gov

The development of validated biomarkers for this compound would enable a more precise and effective use of this agent, allowing for the selection of patients most likely to respond and potentially guiding combination therapy strategies to overcome resistance.

| Biomarker | Rationale | Potential Clinical Utility |

|---|---|---|

| Thymidylate Synthase (TS) Expression | Direct target of this compound. Lower levels may indicate increased sensitivity. | Selection of patients with tumors more likely to respond to TS inhibition. |

| Alpha-Folate Receptor Expression | A key transporter for this compound uptake. Overexpressed in some tumors. | Identification of patients whose tumors may have enhanced uptake of this compound. |

Comparative Oncology and Analogues of Plevitrexed

Comparison with Classical and Next-Generation Antifolates in Clinical Use

Plevitrexed's clinical profile is best understood in the context of other antifolates that have been integral to cancer therapy. Classical antifolates, such as methotrexate (B535133) , primarily target dihydrofolate reductase (DHFR), leading to a depletion of folate cofactors essential for nucleotide synthesis. While effective, their broad mechanism can lead to significant toxicity in healthy, rapidly dividing cells.

Next-generation antifolates, like pemetrexed (B1662193) and raltitrexed (B1684501) , exhibit a more targeted approach by primarily inhibiting thymidylate synthase, the same target as This compound (B62765). Pemetrexed, a multi-targeted antifolate, also shows inhibitory activity against DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). Raltitrexed, on the other hand, is a specific TS inhibitor.

This compound (also known as ZD9331 or BGC 9331) distinguishes itself as a non-polyglutamatable TS inhibitor. Unlike pemetrexed and raltitrexed, which are metabolized to polyglutamated forms that are retained within cells, this compound's activity is independent of this process. This characteristic was initially thought to potentially overcome resistance mechanisms associated with impaired polyglutamation. This compound is transported into cells via the reduced folate carrier (RFC) and also shows affinity for the alpha-folate receptor (α-FR).

Clinical investigations of this compound have explored its utility in various solid tumors, including gastric cancer. However, its development has been hampered by challenges, including dose-limiting toxicities. In comparative settings, the efficacy of this compound would be weighed against the established clinical benefits and toxicity profiles of agents like pemetrexed and raltitrexed in specific cancer types. For instance, a combination of raltitrexed with cisplatin (B142131) has demonstrated cost-effectiveness compared to pemetrexed plus cisplatin in malignant pleural mesothelioma, showcasing the nuanced differences in clinical utility among these targeted agents.

A key differentiator that has emerged from the study of this compound and its analogues is the mode of cellular uptake. While classical and many next-generation antifolates rely on the widely expressed RFC, the development of analogues specifically targeting the α-FR, which is overexpressed in certain tumors like ovarian cancer, represents a significant advancement in achieving tumor selectivity and potentially reducing systemic toxicity.

| Feature | Methotrexate | Pemetrexed | Raltitrexed | This compound |

| Primary Target(s) | DHFR | TS, DHFR, GARFT | TS | TS |

| Polyglutamation | Yes | Yes | Yes | No |

| Primary Uptake | RFC | RFC, PCFT | RFC | RFC, α-FR |

Design and Development of this compound Analogues and Derivatives

The structural backbone of this compound, a cyclopenta[g]quinazoline, has served as a versatile scaffold for the design of novel antifolates with improved pharmacological properties. Research has focused on modifying this core to enhance TS inhibition, improve cellular uptake, and increase tumor selectivity.

BGC 945: An Alpha-Folate Receptor Targeted Thymidylate Synthase Inhibitor

A pivotal development in the evolution of this compound analogues is BGC 945 (also known as ONX-0801). This compound was rationally designed to exploit the overexpression of the alpha-folate receptor (α-FR) on the surface of certain cancer cells, particularly ovarian cancer, while having minimal expression in normal tissues.

The design of BGC 945 involved a crucial structural modification to the this compound framework. By altering the glutamate (B1630785) side chain, the affinity for the ubiquitous RFC was significantly reduced, while the affinity for α-FR was maintained or even enhanced. This strategic modification aimed to channel the drug's entry predominantly through the tumor-associated α-FR, thereby concentrating its cytotoxic effects within the cancer cells and sparing healthy tissues.

BGC 945, like its parent compound, is a potent inhibitor of thymidylate synthase. Its selective uptake mechanism has been shown to lead to targeted inhibition of TS in α-FR-overexpressing tumors. This tumor-selective action is a significant conceptual advance over less targeted antifolates and holds the promise of a wider therapeutic window.

Structural Modifications and Their Biological Impact

The development of this compound analogues has been guided by a deep understanding of the structure-activity relationships (SAR) of the cyclopenta[g]quinazoline scaffold. Key structural features have been identified as critical for biological activity:

Chirality at the 6-position: The cyclopenta[g]quinazoline core of this compound and its analogues possesses a chiral center at the 6-position. Studies have unequivocally demonstrated that the inhibitory activity against thymidylate synthase resides almost exclusively in the (6S)-diastereoisomer. The corresponding (6R)-diastereoisomer is practically inactive. This stereospecificity is a critical consideration in the synthesis and development of these compounds.

Glutamate-Derived Ligands: The nature of the side chain that replaces the traditional glutamyl residue has a profound impact on cellular uptake and potency. As exemplified by BGC 945, modifications to this part of the molecule can dramatically shift the reliance from the RFC to the α-FR for cellular entry. The exploration of various glutamate-derived ligands has been a key strategy in the design of analogues with altered transport properties and potentially improved tumor targeting.

Substitutions on the Quinazoline (B50416) Ring: Modifications to the quinazoline ring system itself have also been investigated to optimize TS inhibition and other pharmacological properties. The core structure provides a rigid framework that orients the key interacting moieties for binding to the active site of thymidylate synthase.

The systematic exploration of these structural modifications has provided valuable insights into the molecular determinants of TS inhibition and cellular transport of this class of antifolates. This knowledge continues to fuel the design of new derivatives with the potential for greater efficacy and reduced side effects in cancer therapy.

Translational Research and Future Prospects for Plevitrexed

Role in Precision Oncology and Patient Stratification Paradigms

The efficacy of Plevitrexed (B62765) is intrinsically linked to the cellular machinery responsible for folate metabolism and DNA synthesis. This dependency provides a strong rationale for biomarker-driven patient selection, a cornerstone of precision oncology. Several key factors have been identified as potential determinants of response to this compound, offering avenues for patient stratification.

This compound enters cells primarily through the reduced folate carrier (RFC) and, to a lesser extent, the α-folate receptor (FRα) . huveta.huresearchgate.net Consequently, the expression levels of these transporters on tumor cells could serve as predictive biomarkers. Tumors with high expression of RFC may exhibit enhanced uptake of this compound, leading to greater intracellular drug concentrations and, potentially, a more robust clinical response. Conversely, tumors with low RFC expression might be inherently resistant. huveta.hu Similarly, the overexpression of FRα, a characteristic of certain cancers such as ovarian cancer, could identify a patient subpopulation more likely to benefit from this compound, even in cases of lower RFC expression. researchgate.net The true potential of this compound may be realized in patients selected based on their folate transport status. researchgate.net

Another critical biomarker is the expression level of thymidylate synthase (TS) , the direct target of this compound. Preclinical and clinical studies of TS inhibitors have consistently shown that high intratumoral TS expression often correlates with poor response to therapy. researchgate.netecancer.org Therefore, assessing TS levels in tumor biopsies could be a valuable tool for stratifying patients. Those with lower TS expression may be more susceptible to the inhibitory effects of this compound.

The fact that this compound does not require activation by folylpolyglutamate synthetase (FPGS) is a key differentiator from other antifolates like raltitrexed (B1684501). researchgate.netnih.gov This characteristic suggests that this compound could be effective in tumors that have developed resistance to other antifolates due to reduced FPGS expression. researchgate.net Thus, FPGS status could be another important biomarker for patient selection.

Table 1: Potential Biomarkers for this compound Patient Stratification

| Biomarker | Rationale for Stratification | Potential Clinical Application |

| Reduced Folate Carrier (RFC) Expression | Primary transporter of this compound into tumor cells. | Higher expression may predict better response. |

| α-Folate Receptor (FRα) Expression | Alternative transporter, overexpressed in some cancers (e.g., ovarian). | May identify responders, particularly with lower RFC expression. |

| Thymidylate Synthase (TS) Expression | Direct target of this compound. | Lower expression may correlate with increased sensitivity. |

| Folylpolyglutamate Synthetase (FPGS) Status | This compound does not require FPGS for activation. | May be effective in tumors resistant to other antifolates due to low FPGS. |

Potential for Repurposing or Re-evaluation in Novel Therapeutic Settings

The unique pharmacological profile of this compound, particularly its ability to bypass certain resistance mechanisms, opens avenues for its re-evaluation in new therapeutic contexts. The development of this compound was driven by the need to overcome resistance to existing antifolates, such as that caused by decreased FPGS activity. researchgate.net This inherent advantage suggests its potential utility in patient populations who have failed prior antifolate therapies.

Furthermore, exploring this compound in combination with other chemotherapeutic agents is a promising strategy. Preclinical studies have laid the groundwork for such combinations, and early clinical trials have investigated this compound in conjunction with platinum-based agents like carboplatin (B1684641). While the progression of this compound through clinical trials has faced challenges, the rationale for its use in specific, biomarker-defined populations remains strong.

The concept of drug repurposing, which involves finding new uses for existing drugs, is highly relevant to this compound. medchemexpress.comscience.govmdpi.com Given its well-defined mechanism of action, there is an opportunity to explore its efficacy in cancers not traditionally treated with antifolates, provided a strong biological rationale and appropriate patient selection biomarkers are in place. For instance, tumors exhibiting a high reliance on de novo thymidylate synthesis, irrespective of their tissue of origin, could be potential candidates for this compound therapy.

Advanced Research Methodologies and Applications

The chemical structure of this compound lends itself to innovative research applications, particularly in the realm of chemical biology and molecular imaging.

Click Chemistry Applications in this compound Research and Probe Development

This compound is recognized as a click chemistry reagent due to the presence of an alkyne group in its structure. medchemexpress.com This functional group makes it amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. medchemexpress.comnih.gov This feature opens up a range of possibilities for developing sophisticated research tools.

By "clicking" a reporter molecule, such as a fluorescent dye or an affinity tag, onto the alkyne handle of this compound, researchers can create chemical probes to visualize and track the drug's distribution and target engagement within cells and tissues. google.comgoogle.com Such probes could be invaluable for:

Visualizing drug uptake and intracellular localization: Fluorescently tagged this compound could allow for the direct observation of its transport into cancer cells via RFC and FRα.

Studying target engagement: Probes could be designed to report on the binding of this compound to thymidylate synthase, providing a direct measure of target inhibition in living cells.

Identifying off-target interactions: Affinity-based probes could be used to pull down binding partners of this compound, potentially revealing novel mechanisms of action or resistance.

The development of such bioorthogonal probes would significantly enhance our understanding of this compound's pharmacology and could aid in the development of more effective treatment strategies.

Identification of Remaining Research Gaps and Unanswered Questions for this compound

Despite the scientific rationale underpinning the development of this compound, several critical questions remain unanswered, representing important areas for future research.

A major challenge in the clinical development of this compound has been optimizing its therapeutic index. While designed to have a more favorable toxicity profile than polyglutamatable antifolates, further research is needed to fully understand and mitigate its side effects. nih.gov This includes a deeper investigation into the mechanisms of toxicity in normal tissues and the development of strategies to protect healthy cells.

The predictive power of the proposed biomarkers for this compound response needs to be rigorously validated in prospective clinical trials. While the roles of RFC, FRα, and TS are biologically plausible, their clinical utility for patient selection remains to be definitively established. Moreover, the interplay between these biomarkers and their combined predictive value is an area that requires further exploration.

The mechanisms of acquired resistance to this compound are not fully elucidated. While it was designed to overcome resistance mediated by low FPGS, tumors can develop resistance through other mechanisms, such as upregulation of TS or alterations in drug efflux transporters. A comprehensive understanding of these resistance pathways is crucial for developing strategies to overcome or circumvent them, potentially through combination therapies.

Finally, the full potential of this compound in combination with other targeted agents and immunotherapies remains largely unexplored. As our understanding of tumor biology deepens, there is an opportunity to identify synergistic combinations that could enhance the efficacy of this compound and expand its therapeutic applications. Future research should focus on rationally designed combination studies guided by a strong preclinical rationale.

Q & A

Q. What is the molecular mechanism of Plevitrexed’s inhibition of thymidylate synthase (TS)?

this compound competitively binds to the folate-binding site of TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby disrupting DNA synthesis . Methodologically, researchers can validate this mechanism via:

- Enzyme activity assays : Measure TS inhibition kinetics using purified TS enzyme and spectrophotometric detection of dTMP production.

- Cellular uptake studies : Compare drug efficacy in cell lines expressing varying levels of the reduced folate carrier (RFC), as this compound relies on RFC for intracellular transport .

Q. How do researchers evaluate this compound’s pharmacokinetics in preclinical models?

Key parameters include bioavailability, half-life, and tissue distribution. Methodological approaches:

- Radiolabeled tracing : Use -labeled this compound to quantify absorption and metabolism in murine models.

- Liquid chromatography-mass spectrometry (LC-MS) : Measure plasma and tissue drug concentrations over time to model compartmental pharmacokinetics .

- RFC knockout models : Assess uptake efficiency in RFC-deficient vs. wild-type models to isolate carrier-mediated transport .

Q. What preclinical models are optimal for studying this compound’s antitumor efficacy?

- Gastric cancer xenografts : Prioritize models with high RFC expression, as this compound’s efficacy correlates with RFC-mediated uptake.

- 3D tumor spheroids : Mimic in vivo tumor microenvironments to study penetration and hypoxia-related resistance .

- Combination therapy models : Co-administer with 5-fluorouracil (5-FU) to assess synergistic TS inhibition .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from differences in drug metabolism, tumor microenvironment, or RFC expression. Strategies:

- Tumor microenvironment (TME) modulation : Use co-culture systems with stromal cells to replicate in vivo TME conditions.

- Pharmacodynamic (PD) biomarkers : Measure intratumoral dTMP/dUMP ratios via LC-MS to confirm target engagement in vivo .

- RFC expression profiling : Quantify RFC mRNA/protein levels in patient-derived xenografts (PDXs) to correlate with drug response .

Q. What mechanisms underlie resistance to this compound in TS-overexpressing cancers?

Resistance may involve:

- TS gene amplification : Detect via qPCR or fluorescence in situ hybridization (FISH).

- Altered folate metabolism : Profile dihydrofolate reductase (DHFR) and RFC expression using Western blot or RNA-seq.

- Bypass pathways : Investigate salvage pathway activation (e.g., thymidine kinase) through metabolite tracing .

Q. How can researchers optimize combination therapies with this compound?

- Sequential dosing : Test schedules where this compound precedes or follows DNA-damaging agents (e.g., cisplatin) to maximize synergy.

- Dual TS inhibitors : Pair with pemetrexed (targeting TS polyglutamation) to overcome RFC-dependent resistance .

- Immune checkpoint blockade : Evaluate tumor-infiltrating lymphocytes (TILs) in combination models to identify immunogenic effects .

Q. What biomarkers predict clinical response to this compound?

- RFC expression : Validate via immunohistochemistry (IHC) in pretreatment biopsies.

- Circulating tumor DNA (ctDNA) : Monitor TS mutation status (e.g., TSER polymorphisms) using digital PCR .

- Metabolomic profiling : Identify folate pathway intermediates (e.g., tetrahydrofolate) as surrogate PD markers .

Q. How can experimental reproducibility be ensured in TS inhibition studies?

- Standardized assay conditions : Use internal controls (e.g., raltitrexed as a reference inhibitor) and replicate across multiple cell lines.

- Blinded data analysis : Minimize bias in IC calculations by anonymizing treatment groups .

- Public data sharing : Deposit raw datasets (e.g., enzyme kinetics, RNA-seq) in repositories like Gene Expression Omnibus (GEO) .

Methodological Considerations

Q. What pharmacodynamic endpoints are most relevant for this compound trials?

Q. What challenges arise in designing clinical trials for this compound?

- Patient stratification : Enrich trials for RFC-high tumors using IHC or PET imaging with -fluorofolate .

- Dose optimization : Conduct phase Ib trials with adaptive designs to balance efficacy (TS inhibition) and toxicity (mucositis, myelosuppression) .

- Endpoint selection : Use progression-free survival (PFS) rather than overall survival (OS) in combination trials to isolate drug-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.